molecular formula C10H21NO7 B3091775 (2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol CAS No. 1219132-61-2

(2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol

Katalognummer: B3091775
CAS-Nummer: 1219132-61-2
Molekulargewicht: 267.28
InChI-Schlüssel: FZNCGRZWXLXZSZ-PYLAIRLGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol is a useful research compound. Its molecular formula is C10H21NO7 and its molecular weight is 267.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol, commonly known as Voglibose (CAS No. 83480-29-9), is a notable α-glucosidase inhibitor used primarily in the management of diabetes mellitus. Its structure consists of a cyclohexane ring with multiple hydroxyl groups and an amino group that contribute to its biological activity.

  • Molecular Formula : C10H21NO7
  • Molecular Weight : 267.28 g/mol
  • Synonyms : AO-128
  • Structural Characteristics : The compound features a tetraol structure with specific stereochemistry that influences its interaction with biological targets.

Voglibose functions by inhibiting α-glucosidase enzymes in the intestines. This action slows down the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. The inhibition of these enzymes prevents the breakdown of complex carbohydrates into simple sugars, thereby minimizing glucose absorption.

Antidiabetic Effects

Numerous studies have demonstrated the efficacy of Voglibose in managing blood glucose levels in diabetic patients. For instance:

  • Clinical Studies : A study involving type 2 diabetic patients showed that Voglibose significantly reduced postprandial glucose levels compared to placebo .
  • Mechanistic Insights : Research indicates that Voglibose not only lowers blood sugar but also may have beneficial effects on lipid profiles and body weight management .

Other Biological Activities

Emerging research suggests that Voglibose may have additional biological activities beyond glycemic control:

  • Antioxidant Properties : Some studies suggest that Voglibose exhibits antioxidant effects which may help in reducing oxidative stress associated with diabetes .
  • Potential Cardiovascular Benefits : There is evidence indicating that long-term use of α-glucosidase inhibitors like Voglibose may reduce the risk of cardiovascular events in diabetic patients .

Efficacy in Clinical Settings

  • Study on Postprandial Glucose Control :
    • Objective : To assess the effect of Voglibose on postprandial glucose levels.
    • Results : Patients treated with Voglibose showed a significant decrease in postprandial glucose levels compared to those on standard treatment .
  • Long-term Use and Cardiovascular Outcomes :
    • Objective : To evaluate the long-term cardiovascular outcomes associated with Voglibose.
    • Results : The study found that patients using Voglibose had lower incidences of myocardial infarction and stroke compared to those not using the drug .

Data Tables

StudyPopulationInterventionOutcome
Type 2 Diabetic PatientsVoglibose vs. PlaceboSignificant reduction in postprandial glucose levels
Diabetic PatientsLong-term Voglibose UseLower incidence of cardiovascular events

Eigenschaften

IUPAC Name

(2S,3R,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7?,8+,9-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNCGRZWXLXZSZ-PYLAIRLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C([C@H]([C@@H](C1(CO)O)O)O)O)NC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.